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Cat. No.: B056254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 3-(Bromomethyl)pyridine-2-carbonitrile (CAS No. 116986-13-1). Due to the

limited availability of published experimental spectra for this specific molecule, this document

focuses on predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and

Infrared (IR) data based on the analysis of its chemical structure and comparison with

analogous compounds. Furthermore, this guide outlines standardized experimental protocols

for acquiring this data, serving as a practical resource for the synthesis and characterization of

this and similar molecules in a research and development setting.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-
(Bromomethyl)pyridine-2-carbonitrile. These predictions are derived from established

principles of spectroscopy and analysis of the compound's functional groups and aromatic

system.

Predicted Nuclear Magnetic Resonance (NMR) Data
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Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.7
Doublet of Doublets

(dd)
1H H-6

~ 7.9
Doublet of Doublets

(dd)
1H H-4

~ 7.5
Doublet of Doublets

(dd)
1H H-5

~ 4.6 Singlet (s) 2H -CH₂Br

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 152 C-6

~ 140 C-4

~ 135 C-3

~ 128 C-5

~ 125 C-2

~ 116 -CN

~ 30 -CH₂Br

Predicted Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Relative Intensity Assignment

196/198 High
[M]⁺˙ (Molecular ion peak with

bromine isotopes)

117 High
[M - Br]⁺ (Loss of bromine

radical)

90 Medium

[M - Br - HCN]⁺ (Loss of

bromine and hydrogen

cyanide)

Predicted Infrared (IR) Data
Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~ 3100-3000 Medium Aromatic C-H stretch

~ 2230 Medium-Strong C≡N stretch (nitrile)

~ 1600, 1480, 1440 Medium-Strong
Aromatic C=C and C=N ring

stretching

~ 1250 Medium C-H in-plane bending

~ 690 Strong C-Br stretch

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic

compound such as 3-(Bromomethyl)pyridine-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.
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Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Tune and shim the instrument to the specific solvent and sample.

Acquire a standard proton (¹H) NMR spectrum. Typical parameters include a 30-degree

pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

Acquire a standard carbon-13 (¹³C) NMR spectrum. Typical parameters include a 30-

degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio (e.g., 1024 or more).

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to

the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, this can be done using a direct insertion probe or by dissolving it in a

suitable volatile solvent (e.g., methanol, acetonitrile) for techniques like Electrospray

Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization

(EI), a direct insertion probe is common.

Ionization: Ionize the sample using the chosen method (e.g., Electron Ionization at 70 eV).

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-

flight).

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Setup:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Collect a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented as a ratio of the sample spectrum to the

background spectrum, typically in terms of transmittance or absorbance.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a newly

synthesized chemical compound.
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Synthesis of 3-(Bromomethyl)pyridine-2-carbonitrile

Purification (e.g., Column Chromatography)

IR Spectroscopy Mass Spectrometry NMR Spectroscopy (1H, 13C)

Structure Confirmation

Data Archiving and Reporting

Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This structured approach ensures that the identity and purity of the target compound are

rigorously confirmed through multiple, complementary analytical techniques.

To cite this document: BenchChem. [Spectroscopic Characterization of 3-
(Bromomethyl)pyridine-2-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b056254#spectroscopic-data-for-3-
bromomethyl-pyridine-2-carbonitrile-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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